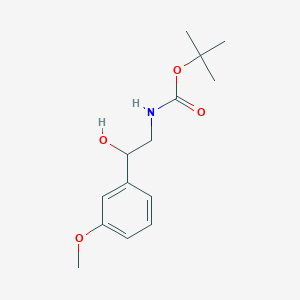

N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-9-12(16)10-6-5-7-11(8-10)18-4/h5-8,12,16H,9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIFTLPMPUSEOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine typically involves the following steps:

Protection of the amine group: The ethanamine is first reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

Hydroxylation: The Boc-protected amine is then subjected to hydroxylation using appropriate reagents like sodium borohydride (NaBH4) and hydrogen peroxide (H2O2) to introduce the hydroxy group.

Methoxylation: Finally, the phenyl ring is methoxylated using reagents such as methanol and a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques like recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted ethanamines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine exhibits promising antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | TBD | Induction of apoptosis |

| HCT116 | TBD | Cell cycle arrest |

These findings suggest that the compound may interact with cellular targets involved in growth regulation, potentially leading to therapeutic applications in cancer treatment.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Research indicates that compounds with hydroxyl and methoxy groups significantly reduce oxidative stress markers in treated cells, suggesting a protective role against oxidative damage.

Biological Research Applications

Metabolic Studies

this compound can be utilized in metabolic studies due to its structural characteristics, allowing researchers to trace biochemical pathways effectively. Its ability to serve as a reference standard in nuclear magnetic resonance (NMR) spectroscopy further enhances its utility in biological assays.

Enzyme Interaction Studies

The presence of functional groups in this compound enables interactions with various enzymes, potentially modulating their activity. This aspect is crucial for understanding metabolic processes and developing enzyme inhibitors.

Case Studies

Study on Anticancer Properties

A recent investigation into the anticancer properties of N-Boc derivatives revealed significant activity against MCF-7 breast cancer cells, with an IC50 value indicating potent antiproliferative effects. The study highlighted the compound's structure as facilitating interaction with cellular targets involved in growth regulation.

Antioxidant Evaluation

Another study focused on the antioxidant properties of similar compounds, demonstrating that those with hydroxyl and methoxy groups significantly reduced oxidative stress markers in treated cells. This suggests potential applications in developing antioxidant therapies.

Mechanism of Action

The mechanism of action of N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the hydroxy and methoxy groups enhance its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Core Structural Features

The table below highlights key structural differences between N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine and selected analogs:

Key Observations :

- Protection Strategy : Unlike unprotected amines (e.g., 2-(3-methoxyphenyl)ethylamine), the Boc group in the target compound enhances stability during synthesis but requires deprotection for biological activity .

- Aromatic Substitution : Compounds like 2C-C-NBOMe feature multiple methoxy and halogen groups, which are linked to enhanced receptor binding in psychoactive substances .

Reactivity Profile

- Deprotection : The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), releasing the free amine for further coupling—a step absent in pre-activated analogs like hydrobromide salts () .

- Hydroxyl Group: The β-hydroxyl moiety may participate in hydrogen bonding or oxidation reactions, distinguishing it from non-hydroxylated analogs .

Physicochemical Properties

Insights :

Target Compound

- Role : Primarily a synthetic intermediate; biological activity is latent until deprotection.

- Potential Applications: Prodrug design, peptidomimetics, and kinase inhibitor scaffolds .

Analogs

- 2-(3-Methoxyphenyl)ethylamine : Precursor for neurotransmitter analogs (e.g., serotonin derivatives) and Pictet-Spengler substrates .

- NBOMe Compounds: High-affinity 5-HT₂A receptor agonists with hallucinogenic properties, underscoring the impact of N-benzyl substitutions .

- Fluorinated Derivatives : Enhanced blood-brain barrier penetration due to fluorine’s electronegativity and lipophilicity (e.g., ) .

Biological Activity

N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine is a compound of significant interest in biological research due to its structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural components:

- Boc Group : A protecting group that stabilizes the amine during chemical reactions.

- Hydroxy Group : Enhances solubility and potential interactions with biological targets.

- Methoxy Group : Positioned on the phenyl ring, influencing the compound's reactivity and binding affinity.

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic chemistry .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the hydroxy and methoxy groups enhances its binding affinity, which may lead to modulation of biological pathways through inhibition or activation of target proteins .

Enzyme-Substrate Interactions

Research indicates that this compound is utilized in studies examining enzyme-substrate interactions. Its structural similarity to biologically active molecules allows for exploration into how it may influence enzymatic activity and metabolic pathways .

Receptor Binding Studies

The compound has been investigated for its potential to bind to various receptors, which may have implications for drug development targeting neurological and inflammatory diseases. Its ability to modulate receptor activity positions it as a candidate for further pharmacological exploration .

Synthesis and Biological Evaluation

A study published in 2020 highlighted the synthesis of derivatives related to this compound and their biological evaluation against cancer cell lines. Compounds with similar structures exhibited significant cytotoxic effects, demonstrating the potential for this class of compounds in anticancer therapy .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5a | 0.48 | MCF-7 |

| 5b | 0.78 | HCT-116 |

| N-Boc | 1.54 | U-937 |

The above table summarizes the IC50 values for various compounds related to this compound, indicating their potency against specific cancer cell lines .

Therapeutic Applications

In addition to cancer research, this compound has been explored for its therapeutic potential in treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests a role in modulating neurological pathways, warranting further investigation into its pharmacological properties .

Q & A

Q. What are the key synthetic routes for preparing N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine, and how does the Boc group influence reaction outcomes?

The synthesis typically involves three stages:

- Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions during subsequent steps .

- Step 2 : Introduction of the 3-methoxyphenyl moiety via nucleophilic substitution or Grignard addition to a ketone intermediate. For example, reacting Boc-protected 2-aminoethanol derivatives with 3-methoxybenzyl halides .

- Step 3 : Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the free amine.

The Boc group enhances solubility in organic solvents and stabilizes intermediates against oxidation or polymerization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR :

- ¹H NMR : Signals at δ 1.4–1.5 ppm (Boc tert-butyl group), δ 3.7–3.8 ppm (methoxy protons), and δ 5.2–5.5 ppm (hydroxy proton) confirm structural integrity .

- ¹³C NMR : Peaks near δ 80 ppm (Boc carbonyl carbon) and δ 55 ppm (methoxy carbon) validate functional groups.

- IR : Stretching frequencies at ~3400 cm⁻¹ (O–H), 1680–1700 cm⁻¹ (Boc C=O), and 1250 cm⁻¹ (C–O of methoxy) are diagnostic .

- Mass Spectrometry : A molecular ion peak at m/z ~307 ([M+H]⁺) confirms the molecular weight.

Q. How does the 3-methoxyphenyl substituent affect the compound’s physicochemical properties and reactivity?

The 3-methoxyphenyl group:

- Electronically : The methoxy group donates electron density via resonance, activating the phenyl ring for electrophilic substitution (e.g., bromination) .

- Sterically : Ortho-substitution to the methoxy group can hinder rotation, creating chiral environments critical for enantioselective reactions .

- Solubility : Enhances lipophilicity, making the compound suitable for membrane permeability studies in biological systems .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of this compound?

- Chiral Catalysts : Use Ru(II)-TsDPEN complexes for asymmetric transfer hydrogenation, achieving >99% enantiomeric excess (ee) in ketone intermediates .

- Chiral Auxiliaries : Employ (R)- or (S)-Boc-protected sulfinamides to control stereochemistry during C–N bond formation .

- Chromatographic Resolution : Utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

Q. How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound?

- Dynamic Effects : NMR may average conformers (e.g., rotamers of the methoxy group), while X-ray captures a single crystal structure. Perform variable-temperature NMR to identify dynamic processes .

- Polymorphism : Different crystal packing in X-ray vs. solution-state NMR can lead to discrepancies. Compare multiple crystal forms or use computational modeling (DFT) to reconcile data .

Q. What mechanistic insights explain the compound’s interaction with neurotransmitter receptors?

- Docking Studies : The ethanamine chain mimics endogenous neurotransmitters (e.g., dopamine), allowing π-π stacking between the 3-methoxyphenyl group and aromatic residues in receptor binding pockets .

- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing dopamine D2 receptors to quantify agonism/antagonism. IC₅₀ values <10 µM suggest high affinity .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Acidic Conditions (pH <3) : Rapid Boc deprotection occurs, forming the free amine and tert-butanol. Monitor via HPLC to track degradation .

- Neutral/Basic Conditions (pH 7–9) : The compound is stable for >48 hours at 25°C, making it suitable for cell culture experiments .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for Boc protection/deprotection steps .

- Analytical Workflow : Combine LC-MS with circular dichroism (CD) to simultaneously assess purity and enantiomeric excess .

- Biological Testing : Pair in vitro receptor binding assays with in vivo microdialysis in rodent models to validate CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.